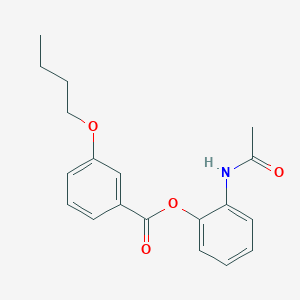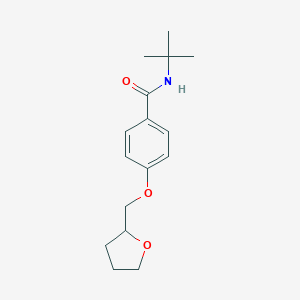![molecular formula C20H21BrN2O4 B250488 3-bromo-4-ethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B250488.png)
3-bromo-4-ethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-4-ethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been studied for its mechanism of action, biochemical and physiological effects, and potential limitations in lab experiments. In
作用機序
The mechanism of action of 3-bromo-4-ethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide involves the inhibition of PARP and tankyrase enzymes. PARP inhibitors have been shown to induce synthetic lethality in cancer cells with defects in DNA repair pathways such as BRCA1/2 mutations. Tankyrase inhibitors have been explored for their potential in telomerase inhibition and cancer therapy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-4-ethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide have been extensively studied in vitro and in vivo. It has been shown to have potent inhibitory effects on PARP and tankyrase enzymes, leading to DNA damage and cell death in cancer cells. In addition, this compound has been shown to have anti-inflammatory and anti-fibrotic effects in animal models of liver injury.
実験室実験の利点と制限
One advantage of using 3-bromo-4-ethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide in lab experiments is its potent inhibitory effects on PARP and tankyrase enzymes. This makes it a valuable tool for studying the role of these enzymes in DNA repair, telomere maintenance, and cancer biology. However, one limitation of using this compound is its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical studies.
将来の方向性
There are several future directions for the study of 3-bromo-4-ethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide. One potential direction is the development of more potent and selective PARP and tankyrase inhibitors based on the structure of this compound. Another direction is the exploration of combination therapies using PARP and tankyrase inhibitors with other anticancer agents such as chemotherapy and immunotherapy. Furthermore, the role of PARP and tankyrase inhibitors in other diseases such as neurodegenerative disorders and cardiovascular diseases needs to be further investigated.
合成法
The synthesis of 3-bromo-4-ethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide involves the reaction of 3-bromo-4-ethoxybenzoic acid with 3-(4-morpholinylcarbonyl)aniline in the presence of a coupling agent such as N,N’-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is then purified by column chromatography to obtain the desired compound.
科学的研究の応用
3-bromo-4-ethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have inhibitory effects on certain enzymes such as poly(ADP-ribose) polymerase (PARP) and tankyrase. These enzymes are involved in DNA repair and telomere maintenance, respectively, and are overexpressed in certain types of cancer cells. Therefore, inhibitors of these enzymes have been explored as potential anticancer agents.
特性
分子式 |
C20H21BrN2O4 |
|---|---|
分子量 |
433.3 g/mol |
IUPAC名 |
3-bromo-4-ethoxy-N-[3-(morpholine-4-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C20H21BrN2O4/c1-2-27-18-7-6-14(13-17(18)21)19(24)22-16-5-3-4-15(12-16)20(25)23-8-10-26-11-9-23/h3-7,12-13H,2,8-11H2,1H3,(H,22,24) |
InChIキー |
YTPNXIQPPQQKFF-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3)Br |
正規SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(benzyloxy)phenyl]-2-fluorobenzamide](/img/structure/B250405.png)

![N-cyclohexyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B250409.png)
![2-(4-chlorophenyl)-N-[4-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B250410.png)
![3-[(4-Isopropylbenzoyl)amino]benzamide](/img/structure/B250413.png)
![N-[3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250414.png)

![Methyl 3-[(2-chloroanilino)carbonyl]benzoate](/img/structure/B250420.png)
![Methyl 3-[(2-ethyl-6-methylanilino)carbonyl]benzoate](/img/structure/B250423.png)
![Methyl 3-{[4-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate](/img/structure/B250424.png)
![Methyl 3-[(4-fluoroanilino)carbonyl]benzoate](/img/structure/B250425.png)

![Methyl 3-[(4-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250428.png)
![Methyl 3-{[2-(allyloxy)anilino]carbonyl}benzoate](/img/structure/B250429.png)